molecular formula C17H15FN2O3S B353166 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione CAS No. 1025499-88-0

5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione

Cat. No.: B353166
CAS No.: 1025499-88-0
M. Wt: 346.4g/mol
InChI Key: BDEQDXITLMVEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” typically involves the reaction of 4-ethoxyaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid to yield the thiazolidinedione ring structure. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties

    Medicine: Potential therapeutic applications, particularly in the treatment of metabolic disorders

    Industry: Used in the synthesis of other valuable compounds or materials

Mechanism of Action

The mechanism of action of “5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” would depend on its specific biological target. Generally, thiazolidinediones are known to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent

    Pioglitazone: Similar to rosiglitazone, used for managing type 2 diabetes

Uniqueness

“5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” may have unique properties due to the presence of the ethoxy and fluorophenyl groups, which can influence its biological activity and chemical reactivity compared to other thiazolidinediones.

Properties

IUPAC Name

5-(4-ethoxyanilino)-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-2-23-14-9-5-12(6-10-14)19-15-16(21)20(17(22)24-15)13-7-3-11(18)4-8-13/h3-10,15,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEQDXITLMVEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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